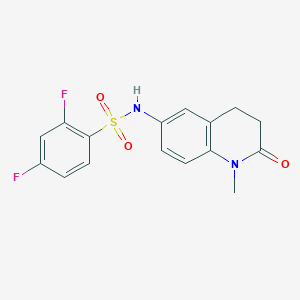

2,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

説明

This sulfonamide derivative features a 1-methyl-2-oxo-tetrahydroquinoline scaffold linked to a 2,4-difluorobenzenesulfonamide group. The molecular formula is inferred as C₁₆H₁₅F₂N₂O₃S, with a molecular weight of ~353.37 g/mol. Its structural uniqueness lies in the combination of the tetrahydroquinoline moiety and fluorinated sulfonamide, which may optimize pharmacokinetic and pharmacodynamic properties compared to analogs .

特性

IUPAC Name |

2,4-difluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c1-20-14-5-4-12(8-10(14)2-7-16(20)21)19-24(22,23)15-6-3-11(17)9-13(15)18/h3-6,8-9,19H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVDMDLTMZJAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method involves the initial formation of the quinoline core, followed by the introduction of the sulfonamide group and the difluoro substituents. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

2,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be employed to modify the quinoline core or the sulfonamide group.

Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

2,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.

Industry: It can be used in the production of advanced materials with specific properties.

作用機序

The mechanism of action of 2,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can bind to specific sites, modulating the activity of these targets. The difluoro and sulfonamide groups contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Aromatic Ring

Compound F743-0096

- Structure: 2-Methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Molecular Formula : C₁₉H₂₂N₂O₄S

- Molecular Weight : 374.46 g/mol

- Key Differences :

Compound L0U9BJ

- Structure: 2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Molecular Formula : C₁₈H₂₁N₂O₅S

- Molecular Weight : ~389.43 g/mol

- Higher lipophilicity (logP) compared to the difluoro analog may alter membrane permeability .

BE18210

- Structure: 4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Molecular Formula : C₁₈H₁₉BrN₂O₃S

- Molecular Weight : 423.32 g/mol

- Propanoyl group on tetrahydroquinoline may alter solubility and pharmacokinetics .

Core Scaffold Modifications

Compound F721-0032

- Structure : N-(1-Ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-5-methylbenzene-1-sulfonamide

- Molecular Formula : C₁₈H₂₀N₂O₄S

- Molecular Weight : 360.43 g/mol

- Ethyl group on the indole nitrogen may influence steric interactions with targets .

生物活性

2,4-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide includes:

- Sulfonamide Group : Known for various biological activities including antibacterial and diuretic effects.

- Fluorine Atoms : The presence of fluorine can enhance metabolic stability and bioavailability.

Molecular Formula : C15H15F2N3O2S

Molecular Weight : 341.36 g/mol

Biological Activity Overview

The biological activities of sulfonamide derivatives, including the compound , have been extensively studied. Here are some key areas of activity:

1. Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. Research indicates that derivatives can exhibit potent activity against a range of bacterial strains. The mechanism typically involves inhibition of bacterial folate synthesis.

2. Cardiovascular Effects

Studies have shown that certain sulfonamide derivatives can influence cardiovascular parameters. For instance, a related study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggested that these compounds could modulate cardiovascular responses through interactions with calcium channels .

Case Study 1: Cardiovascular Impact

A study conducted on isolated rat hearts assessed the effects of various benzenesulfonamide derivatives on perfusion pressure. The experimental design included:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Compound A | 0.001 |

| III | Compound B | 0.001 |

| IV | Compound C | 0.001 |

| V | Compound D | 0.001 |

| VI | Compound E | 0.001 |

Results indicated significant changes in perfusion pressure with specific compounds suggesting a potential therapeutic role in managing cardiovascular conditions .

Case Study 2: Antitumor Activity

Another study explored the antitumor potential of related compounds derived from the tetrahydroquinoline structure. Compounds were tested against various human tumor cell lines (e.g., KB, HepG2) demonstrating selective cytotoxicity and inhibition of topoisomerase II activity .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of 2,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。